molecular formula C14H14Cl2N4O3S B2673230 2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396747-36-6

2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2673230
CAS No.: 1396747-36-6
M. Wt: 389.25
InChI Key: BFUHFTXAEONBGA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This compound may inhibit enzymes involved in critical biological pathways, thereby exerting its effects. For example, it can inhibit enzymes like fructose-1,6-bisphosphatase, which plays a role in gluconeogenesis .

Comparison with Similar Compounds

2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:

Properties

IUPAC Name

2,5-dichloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O3S/c15-10-1-2-12(16)13(7-10)24(21,22)19-11-8-17-14(18-9-11)20-3-5-23-6-4-20/h1-2,7-9,19H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUHFTXAEONBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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